2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone
Description
Properties
IUPAC Name |
2,2-dihydroxy-1-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQMLLUSAXQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-21-2 | |
| Record name | 2,2-Dihydroxy-1-(2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone and Its Precursors
Retrosynthetic Analysis of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone
A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the molecule at key bonds. The most logical disconnections involve the carbon-carbon and carbon-oxygen bonds of the ethanone (B97240) backbone.
One primary disconnection can be made at the C-C bond between the naphthalene (B1677914) ring and the carbonyl carbon. This leads to a 2-naphthoyl synthon and a dihydroxyacetyl synthon. The 2-naphthoyl synthon can be derived from precursors such as 2-naphthoic acid or its derivatives, suggesting a synthetic strategy involving the acylation of a suitable two-carbon nucleophile.
Alternatively, a functional group interconversion (FGI) approach can be envisioned. The dihydroxy functionality can be considered the hydrated form of a glyoxal (B1671930). This points to 2-naphthylglyoxal as a direct precursor. Further retrosynthetic analysis of the glyoxal would involve the oxidation of a more reduced precursor, such as 2-acetylnaphthalene or 2-hydroxy-1-(naphthalen-2-yl)ethanone. Another FGI path could involve the dihydroxylation of a corresponding alkyne or alkene.
A third approach involves disconnecting the molecule to reveal precursors for an acyloin-type condensation. This would lead back to a derivative of 2-naphthoic acid, which could undergo reductive coupling to form an α-hydroxy ketone, a direct precursor to the target molecule via oxidation.
Classical Approaches to Alpha-Hydroxy Ketone Synthesis Applicable to this compound
Classical synthetic methods provide a foundational framework for the preparation of α-hydroxy ketones, which are key precursors to α-dihydroxy ketones like this compound.
Acyloin Condensation Strategies
The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin. blogspot.combspublications.netwikipedia.org This strategy can be applied to the synthesis of a precursor to the target molecule. Specifically, the intermolecular condensation of a 2-naphthoic acid ester, such as methyl 2-naphthoate, would yield 1,2-di(naphthalen-2-yl)-2-hydroxyethanone. While this is not the direct precursor, this method highlights a classical approach to forming the α-hydroxy ketone moiety.
The reaction is typically performed in an aprotic solvent with a high boiling point, such as toluene or xylene, under an inert atmosphere to prevent the quenching of the radical intermediates. blogspot.comwikipedia.org A significant improvement to this method is the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent for the enediolate intermediate. This prevents competing reactions and generally leads to higher yields. blogspot.com
| Entry | Ester Substrate | Conditions | Product | Yield (%) |
| 1 | Methyl 2-naphthoate | Na, Toluene, reflux | 1,2-di(naphthalen-2-yl)-2-hydroxyethanone | Not reported |
| 2 | Ethyl acetate | Na, TMSCl, Ether | 3-hydroxy-2-butanone | ~55 |
Oxidation Reactions of Related Alcohols
The oxidation of a suitable precursor is a direct and common method for the synthesis of α-hydroxy and α-dihydroxy ketones. A plausible precursor for this compound is 2-hydroxy-1-(naphthalen-2-yl)ethanone. The oxidation of this α-hydroxy ketone would yield the corresponding α-diketone (2-naphthylglyoxal), which would exist as the stable dihydroxy hydrate (B1144303) in the presence of water.
Various oxidizing agents can be employed for this transformation. A common method for the oxidation of α-hydroxy ketones to α-diketones is the use of copper(II) acetate in acetic acid or pyridine. Other reagents such as bismuth(III) oxide in acetic acid or selenium dioxide can also be effective.
Alternatively, the direct oxidation of 2-acetylnaphthalene could furnish 2-naphthylglyoxal. Selenium dioxide is a classic reagent for the oxidation of the α-methyl group of a ketone to an aldehyde, which would directly yield the desired glyoxal.
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | 2-hydroxy-1-(naphthalen-2-yl)ethanone | Cu(OAc)₂, Pyridine | 2-naphthylglyoxal | Not reported |
| 2 | 2-acetylnaphthalene | SeO₂, Dioxane, H₂O | 2-naphthylglyoxal | ~70 |
Rearrangement Reactions
The α-ketol rearrangement is a base- or acid-catalyzed isomerization of an α-hydroxy ketone that involves the 1,2-migration of an alkyl or aryl group. wiley.com This rearrangement is typically reversible, and the equilibrium favors the more thermodynamically stable isomer. wiley.com While not a direct method for the synthesis of the dihydroxy compound, it could be a crucial step in a multi-step synthesis if a more readily available isomeric α-hydroxy ketone could be rearranged to the desired precursor.
For instance, if 1-hydroxy-1-(naphthalen-2-yl)acetone were available, it could potentially undergo an α-ketol rearrangement to yield 2-hydroxy-1-(naphthalen-2-yl)propanone. The applicability of this rearrangement is highly dependent on the specific substrate and the relative stabilities of the starting material and the product.
Modern Catalytic Methods for the Synthesis of this compound
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, with organocatalysis emerging as a powerful tool.
Organocatalytic Transformations
Organocatalysis offers a metal-free alternative for various chemical transformations, including the α-oxidation of carbonyl compounds. nih.govnih.gov The direct enantioselective α-oxidation of aldehydes and ketones using small organic molecules as catalysts has been well-established. nih.govnih.gov
One potential route to this compound could involve the organocatalytic α-hydroxylation of 1-(naphthalen-2-yl)ethanone (2-acetylnaphthalene). Proline and its derivatives are often used as catalysts for the α-oxidation of ketones, typically employing an electrophilic oxygen source such as nitrosobenzene or molecular oxygen in the presence of a suitable co-reductant. This would initially yield 2-hydroxy-1-(naphthalen-2-yl)ethanone, which could then be further oxidized to the target dihydroxy compound.
A more direct modern approach involves the Friedel-Crafts reaction of naphthols with aryl- and alkylglyoxal hydrates catalyzed by a quinine-derived thiourea. This method has been shown to produce chiral α-hydroxyketones in high yields and enantioselectivities. While this would yield a hydroxylated naphthalene ring, it demonstrates a modern catalytic approach to the core α-hydroxy ketone structure.
| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) |
| 1 | Propanal | L-Proline | Nitrosobenzene | 2-oxy-propanal | 83 | 96 |
| 2 | 2-Naphthol (B1666908) | Quinine-derived thiourea | Phenylglyoxal hydrate | Chiral α-hydroxy ketone | up to 97 | up to 99 |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a powerful toolkit for the oxidation of activated C-H bonds, such as those adjacent to a carbonyl group. While specific methods for the direct synthesis of this compound are not extensively documented, established protocols for the α-oxidation of aryl ketones suggest plausible routes. Catalysts based on metals like selenium, copper, or ruthenium are known to facilitate such transformations.
A common approach involves the use of selenium dioxide (SeO₂), a classic reagent for the oxidation of α-methylene and α-methyl groups of ketones to the corresponding α-dicarbonyl compounds. In the presence of water, the resulting glyoxal can be hydrated to form the gem-diol. Other transition metal complexes could also be employed, potentially offering milder reaction conditions or improved selectivity. For instance, ruthenium catalysts with a suitable oxidant could mediate the dihydroxylation. The general mechanism often involves the formation of a metal enolate followed by an oxidative step.
For the synthesis of this compound from 2-acetylnaphthalene, a hypothetical transition metal-catalyzed process would require careful optimization to prevent over-oxidation to the carboxylic acid or competing oxidation of the naphthalene ring.
Table 1: Potential Transition Metal-Based Catalysts for α-Oxidation of 2-Acetylnaphthalene
| Catalyst System | Oxidant | Typical Solvent | Potential Advantages |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | SeO₂ (acts as both) | Dioxane/Water | Well-established for α-oxidation |
| Copper(II) salts | Oxygen, Peroxides | Acetonitrile (B52724), Alcohols | Milder conditions, cost-effective |
Biocatalytic Pathways
Biocatalysis presents an attractive alternative to traditional chemical methods, often providing exceptional selectivity under mild, environmentally benign conditions. acsgcipr.org Enzymes such as monooxygenases and peroxygenases are capable of performing highly specific oxyfunctionalization reactions. nih.gov
The synthesis of this compound could potentially be achieved using engineered enzymes. For example, a cytochrome P450 monooxygenase or an unspecific peroxygenase (UPO) could be tailored through protein engineering to selectively hydroxylate the methyl group of 2-acetylnaphthalene twice. nih.govnih.gov This approach would likely proceed via a 2-hydroxy-1-(naphthalen-2-yl)ethanone intermediate. The enzymatic reaction would take place in an aqueous buffer, minimizing the use of organic solvents and operating at or near ambient temperature and pressure. acsgcipr.org
The key to a successful biocatalytic process would be the discovery or engineering of an enzyme with high activity and selectivity for the target substrate, 2-acetylnaphthalene, to avoid the formation of undesired byproducts from hydroxylation of the aromatic ring. nih.gov
Table 2: Relevant Enzyme Classes for the Biocatalytic Synthesis of this compound
| Enzyme Class | Cofactor/Co-substrate | Reaction Type | Key Advantages |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | NADPH/NADP+ | C-H hydroxylation | High tunability through protein engineering |
| Unspecific Peroxygenases (UPOs) | Hydrogen Peroxide | Oxyfunctionalization | Simple cofactor requirement, broad substrate scope |
Chemo- and Regioselective Considerations in the Synthesis of this compound
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound. The substrate, 2-acetylnaphthalene, presents two main sites for oxidation: the α-methyl group of the acetyl moiety and the electron-rich naphthalene ring system.
Chemoselectivity: The desired reaction is the oxidation of the C-H bonds of the methyl group while leaving the aromatic C-H bonds untouched. Many strong oxidizing agents would indiscriminately attack both sites, leading to a complex mixture of products. The choice of a milder, more selective oxidant is paramount. For instance, selenium dioxide is known to preferentially oxidize the α-position of ketones over aromatic rings under controlled conditions. In biocatalysis, the inherent selectivity of enzymes can be harnessed and enhanced through directed evolution to favor oxidation at the methyl group. nih.gov
Regioselectivity: Within the naphthalene ring, there are multiple positions susceptible to electrophilic attack or radical oxidation. A successful synthesis must avoid hydroxylation of the ring. Transition metal catalysts can be designed with ligands that sterically hinder approach to the aromatic system, thereby favoring reaction at the more accessible acetyl group. Similarly, the active site of an enzyme can be engineered to bind 2-acetylnaphthalene in an orientation that places the methyl group in proximity to the catalytic center, while positioning the naphthalene ring away from it. nih.gov
Control of reaction parameters such as temperature, pH, and reaction time is also crucial. For example, overly harsh conditions could lead to cleavage of the C-C bond between the carbonyl and the methyl group, a known side reaction in some ketone oxidations.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves the careful selection of solvents, reagents, and catalytic systems.
Atom Economy and Waste Prevention: The ideal synthesis would be a direct oxidation of 2-acetylnaphthalene where the only byproduct is water. Biocatalytic oxidations using oxygen as the terminal oxidant, or chemical oxidations using hydrogen peroxide, approach this ideal. acsgcipr.org Reagents like Oxone (a triple salt of potassium peroxymonosulfate) are also considered green as they are stable, non-toxic, and produce non-polluting byproducts. unimi.it
Safer Solvents and Auxiliaries: Traditional organic solvents like dioxane or chlorinated hydrocarbons pose environmental and health risks. Green alternatives include water, supercritical fluids, or ionic liquids. Biocatalytic reactions are particularly well-suited to being performed in aqueous media at ambient temperatures. acsgcipr.org
Catalysis: The use of catalytic methods, whether transition metal-based or enzymatic, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. Recoverable and reusable catalysts further enhance the green credentials of a process.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, reduces energy consumption compared to methods requiring high temperatures. acsgcipr.org
Table 3: Comparison of Traditional vs. Green Approaches for the Oxidation of 2-Acetylnaphthalene
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Oxidant | Stoichiometric heavy metals (e.g., CrO₃, KMnO₄) | Catalytic O₂, H₂O₂, Oxone unimi.itorganic-chemistry.org |
| Solvent | Dioxane, Chlorinated Solvents | Water, Supercritical CO₂ |
| Catalyst | Stoichiometric SeO₂ | Biocatalysts (enzymes), recyclable metal catalysts |
| Byproducts | Toxic metal waste | Water, benign salts unimi.it |
| Energy Use | Often requires heating | Ambient temperature and pressure |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Prototropic Tautomerism and Keto-Enol Equilibria
The 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone structure is the hydrate (B1144303) of 2-naphthylglyoxal. In solution, it exists in equilibrium with its keto form. Furthermore, like other carbonyl compounds with alpha-hydrogens, it can exhibit keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton. libretexts.org
The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.comfiveable.me In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an alpha-hydrogen to form the enol. libretexts.orgfiveable.me Under basic conditions, an alpha-hydrogen is abstracted to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.orglibretexts.org
Generally, for simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation. In the case of this compound, the potential for conjugation between the enol's carbon-carbon double bond and the naphthalene (B1677914) ring could slightly increase the proportion of the enol tautomer compared to a non-aromatic analogue.
Reactivity of the Alpha-Hydroxy Ketone Moiety
The alpha-hydroxy ketone group, also known as an acyloin, is a versatile functional group capable of undergoing a variety of transformations. wikipedia.org
Oxidation Reactions
The alpha-hydroxy ketone moiety is susceptible to oxidation. The secondary alcohol group can be oxidized to a ketone, yielding an alpha-dicarbonyl compound. Various oxidizing agents can achieve this transformation. For instance, copper(I)-catalyzed oxidation using oxygen as the oxidant is an efficient method for converting alpha-hydroxy ketones to alpha-keto aldehydes. rsc.orgrsc.org Other reagents like 2-iodoxybenzoic acid (IBX) have also been reported for this purpose. rsc.org The oxidation of alkyl aryl ketones to their corresponding α-hydroxy derivatives can be accomplished using reagents like Oxone in the presence of iodobenzene. organic-chemistry.org Given the structure of this compound, oxidation would likely yield 1-(naphthalen-2-yl)ethane-1,2-dione.
| Oxidizing Agent | Product | Reference |
| Copper(I)/O₂ | α-Keto aldehyde | rsc.orgrsc.org |
| 2-Iodoxybenzoic acid (IBX) | α-Keto aldehyde | rsc.org |
| Oxone/Iodobenzene | α-Hydroxy ketone | organic-chemistry.org |
Reduction Reactions
The ketone functionality in the alpha-hydroxy ketone can be reduced to a secondary alcohol, forming a vicinal diol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by protonation of the resulting alkoxide to give the alcohol. reddit.com The reaction with this compound would be expected to produce 1-(naphthalen-2-yl)ethane-1,2-diol.
| Reducing Agent | Product | Reference |
| Sodium borohydride (NaBH₄) | Vicinal diol | masterorganicchemistry.comyoutube.com |
Condensation and Cyclization Reactions
Alpha-hydroxy ketones can participate in condensation and cyclization reactions. For example, they can react with hydrazines to form hydrazones, which can be useful intermediates. youtube.com They can also undergo intramolecular aldol-type reactions if another carbonyl group is present in the molecule. youtube.com The presence of the naphthalene ring and the adjacent carbonyl group in this compound could allow for various condensation reactions with suitable partners, such as active methylene (B1212753) compounds or amines, potentially leading to the formation of heterocyclic structures. rsc.orgresearchgate.net For instance, condensation with amines can lead to the formation of imines or enamines. wikipedia.org
Nucleophilic and Electrophilic Additions
The carbonyl group in ketones is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. wikipedia.org This makes the carbonyl carbon susceptible to nucleophilic attack. ncert.nic.in Strong nucleophiles can add directly to the carbonyl carbon, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com Examples of nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide and the reaction with Grignard reagents to form tertiary alcohols. wikipedia.orgyoutube.com
Electrophilic additions can also occur, typically at the enol or enolate form of the ketone. The enol form has a nucleophilic alpha-carbon that can react with electrophiles. masterorganicchemistry.com
Reactivity of the Naphthalene Ring System in this compound
Naphthalene is an aromatic hydrocarbon that undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). libretexts.orgquora.com The positions on the naphthalene ring are not equivalent; the 1-position (alpha) is generally more reactive towards electrophilic attack than the 2-position (beta) due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.orgwordpress.com
The substituent already present on the naphthalene ring influences the position of further substitution. The 2-(2,2-dihydroxy-1-oxoethyl) group in the target molecule is an electron-withdrawing group due to the carbonyl functionality. Electron-withdrawing groups deactivate the ring towards electrophilic substitution and direct incoming electrophiles primarily to the other ring. spcmc.ac.in Therefore, in this compound, electrophilic attack would be expected to occur on the unsubstituted ring, preferentially at the 5- and 8-positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.comnumberanalytics.com The specific conditions of the reaction, such as temperature and solvent, can sometimes influence the regioselectivity of the substitution. libretexts.org
| Reaction | Reagents | Expected Major Product Positions | Reference |
| Nitration | HNO₃, H₂SO₄ | 5-nitro and 8-nitro derivatives | pearson.com |
| Bromination | Br₂, FeBr₃ | 5-bromo and 8-bromo derivatives | pearson.com |
| Sulfonation | Fuming H₂SO₄ | Naphthalene-5-sulfonic acid and Naphthalene-8-sulfonic acid derivatives | youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl and 8-acyl derivatives | youtube.com |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of naphthalene chemistry. The reactivity and regioselectivity of these reactions on a substituted naphthalene, such as this compound, are dictated by the electronic properties of the substituent.
Theoretical Reactivity and Regioselectivity:
The dihydroxyacetyl group, -C(O)CH(OH)₂, is strongly electron-withdrawing due to the electronegativity of the oxygen atoms in both the carbonyl and hydroxyl groups. This effect deactivates the naphthalene ring system towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted naphthalene.
In naphthalene, electrophilic attack at the C1 (α) position is generally favored over the C2 (β) position because the resulting carbocation intermediate (a naphthalenonium ion) is better stabilized by resonance. wordpress.comlibretexts.org For a 2-substituted naphthalene, the directing influence of the substituent must be considered. An electron-withdrawing group at the C2 position, such as the dihydroxyacetyl group, deactivates the ring it is attached to (Ring A) and directs incoming electrophiles to the other ring (Ring B). Within Ring B, the most likely positions for substitution are C5 and C8, which are α-positions. The C6 position (a β-position) would be less favored.
| Reagent Example | Predicted Major Product(s) | Rationale |
| HNO₃ / H₂SO₄ | 1-(5-Nitro-naphthalen-2-yl)-2,2-dihydroxyethanone & 1-(8-Nitro-naphthalen-2-yl)-2,2-dihydroxyethanone | The dihydroxyacetyl group is deactivating, directing the nitronium ion (NO₂⁺) to the activated α-positions (C5, C8) of the adjacent ring. |
| Br₂ / FeBr₃ | 1-(5-Bromo-naphthalen-2-yl)-2,2-dihydroxyethanone & 1-(8-Bromo-naphthalen-2-yl)-2,2-dihydroxyethanone | Similar to nitration, bromination is directed to the C5 and C8 positions of the unsubstituted ring. |
| CH₃COCl / AlCl₃ | 1-(6-Acetyl-naphthalen-2-yl)-2,2-dihydroxyethanone | Friedel-Crafts acylation is highly sensitive to steric hindrance. wordpress.com While C5 and C8 are electronically favored, the bulkiness of the acyl-catalyst complex may drive substitution to the more accessible C6 position. wordpress.comstackexchange.com |
| H₂SO₄ (fuming) | 2-(Dihydroxyacetyl)naphthalene-6-sulfonic acid & 2-(Dihydroxyacetyl)naphthalene-8-sulfonic acid | Sulfonation is reversible. At lower temperatures (kinetic control), attack at C5 or C8 might be expected. At higher temperatures (thermodynamic control), the sterically less hindered C6-sulfonated product could be favored. wordpress.com |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on deactivated naphthalene rings. Specific experimental validation for this compound is not widely available in published literature.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org
For this compound, the potential for DoM is complex. The molecule possesses two possible ortho positions relative to the side-chain substituent: C1 and C3.
Challenges and Potential:
Acidic Protons: The most significant challenge is the presence of two acidic hydroxyl protons on the side chain. Strong organolithium bases (e.g., n-BuLi, s-BuLi) would preferentially deprotonate these hydroxyl groups before abstracting a proton from the aromatic ring. This would consume at least two equivalents of the base and form a dilithium (B8592608) alkoxide.
Directing Group Ability: The carbonyl oxygen of the ketone could act as a Lewis basic site to coordinate the lithium reagent. Furthermore, the newly formed alkoxides on the adjacent carbon could participate in chelation, potentially forming a stable five-membered ring with the lithium atom. This chelation could, in principle, direct metalation to the C1 or C3 positions.
Competition with Nucleophilic Addition: A common competing reaction is the nucleophilic addition of the organolithium reagent to the carbonyl carbon. This would lead to the formation of a tertiary alcohol rather than the desired ortho-lithiated species.
If ortho-metalation were successful at the C3 position, subsequent quenching with an electrophile (E⁺) would yield a 2,3-disubstituted naphthalene. Metalation at the more sterically hindered C1 position would lead to a 1,2-disubstituted product. Given the challenges, a successful DoM protocol would likely require careful optimization of the base, solvent, temperature, and the use of protecting groups for the diol functionality.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
While specific kinetic and spectroscopic studies on this compound are not documented in detail, its reactivity can be inferred from studies of analogous aryl glyoxal (B1671930) hydrates. Aryl glyoxals exist in equilibrium with their corresponding α,α-dihydroxy ketone hydrates in aqueous or protic media.
The compound can be viewed as the hydrate of 2-naphthylglyoxal. The chemistry of aryl glyoxals is rich, as they are valuable bifunctional building blocks in multicomponent reactions for synthesizing diverse heterocyclic structures. rsc.orgnih.gov The reaction mechanisms often involve initial condensation at the highly reactive aldehyde-equivalent carbonyl, followed by reactions involving the second carbonyl group or the active methylene (if formed).
Spectroscopic analysis would be crucial for studying its reactions.
¹H and ¹³C NMR spectroscopy would be used to identify products from reactions such as EAS or DoM by observing shifts in the aromatic region and the appearance of new signals corresponding to added functional groups.
Infrared (IR) spectroscopy would be useful for monitoring reactions involving the carbonyl and hydroxyl groups. For instance, the reduction of the ketone would show the disappearance of the C=O stretch and the appearance of a new O-H stretch.
UV-Vis spectroscopy could monitor changes to the naphthalene chromophore during reactions.
Mass spectrometry would be essential for confirming the molecular weight of products and aiding in structural elucidation.
Kinetic studies, for example on the rate of electrophilic substitution, would likely show a significantly slower reaction rate compared to unsubstituted naphthalene, confirming the deactivating nature of the dihydroxyacetyl substituent.
Stereochemical Aspects of Reactions Involving this compound
The starting molecule, this compound, is achiral. The central carbon of the dihydroxyacetyl group, C2, is not a stereocenter as it bears two identical hydroxyl groups. However, stereochemistry becomes a critical consideration in any reaction that differentiates these two hydroxyl groups or transforms the adjacent carbonyl group, thereby creating one or more stereocenters.
Potential Stereochemical Transformations:
Reduction of the Carbonyl Group: Reduction of the ketone to a secondary alcohol would create a new stereocenter at C1. The product, 1-(naphthalen-2-yl)ethane-1,2,2-triol, would have two adjacent stereocenters (C1 and C2, assuming the C2 hydroxyls become distinct), leading to the possibility of diastereomers. The stereochemical outcome (syn vs. anti) would depend heavily on the reducing agent and reaction conditions, potentially guided by chelation control or steric hindrance (Felkin-Anh/Cram models). Asymmetric hydrogenation using a chiral catalyst could, in principle, yield an enantiomerically enriched product. nih.gov
α-Ketol Type Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangement where an adjacent group migrates. wikipedia.orgorganicreactions.org For this compound, this could theoretically involve the migration of the naphthalen-2-yl group to the adjacent carbon, which would generate a new carbonyl at C1 and a tertiary alcohol at C2. While less common for dihydroxy systems, such a process would have significant stereochemical implications.
Reactions with Glyoxal: The reaction of 2-naphthol (B1666908) with glyoxal itself is known to produce dihydrobenzo[e]benzo uwindsor.caharvard.edubenzofuro[2,3-b]benzofuran with a defined cis stereochemistry, indicating that reactions involving the naphthalene skeleton and a glyoxal unit can be highly stereospecific. rsc.org This highlights the potential for stereocontrol in related transformations.
| Reaction Type | Potential Product Structure | Stereochemical Feature | Controlling Factors |
| Ketone Reduction | 1-(Naphthalen-2-yl)ethane-1,2,2-triol | Creation of stereocenters at C1 and C2. | Choice of reducing agent, chelation, steric hindrance, chiral catalysts. |
| Monofunctionalization of Diol | e.g., 2-Hydroxy-2-methoxy-1-(naphthalen-2-yl)ethanone | Creation of a stereocenter at C2. | Chiral reagents or catalysts. |
| Cyclization Reactions | e.g., Formation of a cyclic acetal/ketal | Creation of stereocenters at C1 and C2. | Reagent geometry, reaction pathway (kinetic vs. thermodynamic control). |
This table outlines plausible stereochemical scenarios based on the reactivity of analogous functional groups. Specific experimental studies are required to confirm these possibilities for the title compound.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and 2D NMR Experiments
One-dimensional (1D) ¹H and ¹³C NMR spectra offer a direct view of the hydrogen and carbon frameworks of 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone, respectively. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of the various protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine proton of the dihydroxyethanone group, and the hydroxyl protons. The aromatic region would likely exhibit a complex pattern of doublets and multiplets, characteristic of a 2-substituted naphthalene system. The methine proton, adjacent to the carbonyl and two hydroxyl groups, would appear as a singlet, and its chemical shift would be influenced by the electronegativity of the neighboring oxygen atoms. The hydroxyl protons are expected to be broad singlets and their chemical shift can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. wisc.edu The carbons of the naphthalene ring will appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the substitution pattern. The carbon bearing the two hydroxyl groups would also have a characteristic downfield shift due to the electronegative oxygen atoms.
2D NMR Experiments: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure from the 1D spectral data. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the complex multiplets of the naphthalene ring protons. bas.bg An HSQC spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. Further insights can be gained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons that are two or three bonds away, confirming the connectivity between the naphthalene ring and the dihydroxyethanone side chain. bas.bg
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.5 - 8.5 | m | 7H | Naphthalene-H |
| Methine Proton | ~5.5 | s | 1H | CH(OH)₂ |
| Hydroxyl Protons | Variable | br s | 2H | OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~195 | C=O |
| Aromatic Carbons | 120 - 140 | Naphthalene-C |
| Dihydroxy Carbon | ~95 | C(OH)₂ |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. The data presented is illustrative of expected values.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. springernature.com For this compound, ssNMR could provide valuable information that is not accessible from solution-state NMR. For instance, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. brynmawr.edu Different polymorphs can have distinct ssNMR spectra due to variations in the local environment and intermolecular interactions of the molecules in the crystal lattice. spectroscopyonline.com
Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the sensitivity of less abundant nuclei like ¹³C and provide information about the proximity of different atomic groups. springernature.com Advanced ssNMR experiments could also be used to probe the hydrogen bonding network involving the dihydroxyl groups, which plays a crucial role in the packing of the molecules in the solid state.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the functional groups present and their chemical environment, making these methods excellent for structural confirmation and studying molecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the dihydroxyl groups, likely broadened due to hydrogen bonding. A sharp, intense absorption around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the ketone conjugated with the naphthalene ring. The spectrum would also feature a series of sharp bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic naphthalene ring. nist.gov
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | Weak |
| Carbonyl (C=O) | Stretching | 1680-1700 (strong) | Moderate to strong |
| Aromatic (C=C) | Stretching | 1450-1600 (multiple bands) | Strong (multiple bands) |
| Naphthalene C-H | Stretching | ~3050 | Strong |
Note: The expected frequencies are based on typical values for these functional groups in similar chemical environments.
Mass Spectrometry Techniques for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of this compound (C₁₂H₁₀O₃) is 202.06299 Da. An HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a wealth of structural information. purdue.edu For this compound, the fragmentation pattern would be expected to reveal characteristic losses corresponding to the different functional groups.
Expected fragmentation pathways could include:
Loss of water (H₂O): The dihydroxyl groups can easily lose water molecules upon fragmentation.
Loss of carbon monoxide (CO): The carbonyl group can be lost as CO.
Cleavage of the side chain: The bond between the naphthalene ring and the ethanone (B97240) moiety can cleave, leading to a naphthalenyl cation or a fragment corresponding to the dihydroxyethanone side chain.
Fragmentation of the naphthalene ring: At higher collision energies, the naphthalene ring itself can fragment, producing smaller aromatic cations.
The precise fragmentation pattern would provide a "fingerprint" for the molecule, which can be used for its identification and to confirm the connectivity of its constituent parts. escholarship.org
Expected Key Fragments in the Tandem Mass Spectrum of this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 184 | [M - H₂O]⁺ |
| 174 | [M - CO]⁺ |
| 155 | [M - H₂O - CHO]⁺ |
| 127 | [C₁₀H₇]⁺ (Naphthalenyl cation) |
Note: The m/z values are for the singly charged ions and represent potential major fragmentation pathways.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural data. The primary outcome would be the definitive determination of its crystal structure, revealing how the molecules pack in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonding involving the dihydroxy and ketone functional groups, which govern the crystal lattice's stability and physical properties.
A key application of X-ray crystallography is the determination of absolute stereochemistry for chiral molecules. biologic.net Since this compound possesses a chiral center at the carbon atom bearing the two hydroxyl groups (if the molecule is not a hydrate (B1144303) of a glyoxal), X-ray crystallography could be used to establish the absolute configuration (R or S) of a specific enantiomer. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase, allowing for the differentiation between a molecule and its non-superimposable mirror image.
Should experimental data become available, it would be presented in a standardized format, as shown in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₁₀O₃ |
| Formula Weight | 202.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1020.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.318 |
| R-factor | 0.045 |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. biologic.netlibretexts.org These methods are based on the differential interaction of left and right circularly polarized light with a chiral substance. libretexts.org
Circular Dichroism (CD) Spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. A CD spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore that absorbs light. libretexts.org For this compound, the naphthalene ring system and the carbonyl group act as chromophores. The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the chiral center. Enantiomers of a chiral compound will exhibit mirror-image CD spectra.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD curve will show a characteristic dispersion curve, also known as a Cotton effect, in the vicinity of an absorption band. researchgate.net The shape of the ORD curve (positive or negative Cotton effect) provides information about the absolute configuration of the molecule. libretexts.org The two phenomena of CD and ORD are related through the Kronig-Kramers transforms. researchgate.net
If chiroptical data for this compound were available, it would allow for the non-destructive analysis of its stereochemical properties in solution. The data could be used to determine the enantiomeric purity of a sample and, through comparison with theoretical calculations or empirical rules, to assign the absolute configuration.
A summary of potential chiroptical data is presented in the hypothetical table below.
Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound
| Technique | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Specific Rotation [α] (deg) |
| CD | Methanol (B129727) | 285 | +15,000 | - |
| CD | Methanol | 250 | -22,000 | - |
| ORD | Methanol | 589 (Na D-line) | - | +45.2 |
| ORD | Methanol | 300 | - | +850 (peak) |
| ORD | Methanol | 270 | - | -1200 (trough) |
Computational Chemistry and Theoretical Studies on 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone, these methods would provide a detailed description of its electron distribution, orbital energies, and bonding characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost. For this compound, DFT calculations would be employed to determine key properties such as its optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability.
For instance, in studies of other hydroxy- and ethnone-substituted naphthalene (B1677914) compounds, DFT has been successfully used to correlate calculated properties with experimental data. nih.gov It is anticipated that for the title compound, the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the hydroxyl groups would significantly influence the electron density distribution across the naphthalene ring system.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. A study on a related compound, trans-1,2-dihydroxy-1,2-dihydronaphthalene, utilized ab initio calculations to refine its molecular geometry and understand the conformational preferences of the diol group. nih.gov For this compound, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) could be used to obtain a more precise description of its electronic ground state and excited states.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound, specifically the C-C bond between the naphthalene ring and the ethanone (B97240) moiety, and the C-O bonds of the hydroxyl groups, suggests the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.
Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This would reveal the global minimum energy conformation and other low-energy isomers. For example, a study on a complex naphthoquinone derivative highlighted the existence of multiple stable rotameric forms. researchgate.net It is expected that for this compound, intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen could play a significant role in stabilizing certain conformations.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could provide insights into its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
By calculating the vibrational frequencies and comparing them with experimental data, one can assign the observed spectral bands to specific molecular motions. Similarly, the prediction of NMR chemical shifts and coupling constants can help in elucidating the molecule's structure in solution.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can be used to study how the solvent influences its conformational preferences and reactivity.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical methods can be employed to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy reaction pathway, locate the transition state structure, and calculate the activation energy. mdpi.com
For example, the reactivity of the carbonyl group towards nucleophilic attack or the oxidation of the hydroxyl groups could be investigated. Transition state analysis would provide crucial information about the geometry and energy of the highest point along the reaction coordinate, offering insights into the reaction mechanism and kinetics.
Derivatization and Functionalization Approaches for 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Hydroxyl Group Functionalization
The two hydroxyl groups of 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone are amenable to a range of reactions typically employed for alcohols, leading to the formation of esters, ethers, silyl (B83357) ethers, and acetals.
Esterification: The hydroxyl groups can be converted to ester functionalities through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The esterification of analogous aromatic α-hydroxy ketones has been demonstrated to proceed efficiently. For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine, would be expected to yield the corresponding dibenzoate ester. Similarly, reaction with acetic anhydride can introduce acetyl groups.
A plausible reaction scheme for the esterification with an acid chloride is as follows:
Reactants: this compound, Acyl Chloride (e.g., Benzoyl Chloride)
Reagents/Conditions: Pyridine or another suitable base, typically at room temperature.
Product: 1-(Naphthalen-2-yl)-2,2-bis(benzoyloxy)ethanone
Etherification: The formation of ethers from the diol can be achieved through various methods, including the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. Given the presence of two hydroxyl groups, both mono- and di-ether products could potentially be formed, with reaction conditions influencing the product distribution. For the structurally similar 2,2-dihydroxy-1-phenylethanone, ether formation has been reported.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Room Temperature | 2,2-diacetoxy-1-(naphthalen-2-yl)ethanone |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Strong base (e.g., NaH), Aprotic solvent | 2,2-dimethoxy-1-(naphthalen-2-yl)ethanone |
Silylation: The hydroxyl groups can be protected or functionalized by converting them into silyl ethers. This is typically achieved by reacting the diol with a silylating agent, such as chlorotrimethylsilane (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole. The resulting silyl ethers are generally more volatile and less polar than the parent diol. The reaction of acetophenone derivatives with silanes has been studied, providing a basis for the expected reactivity of this compound.
Acetylation: As a specific and common form of esterification, acetylation involves the introduction of acetyl groups. This is most commonly accomplished using acetic anhydride, often with a catalytic amount of acid or a base like pyridine. The acetylation of diols is a well-established transformation.
| Functionalization | Reagent | Base/Catalyst | Product |
| Silylation | Chlorotrimethylsilane (TMSCl) | Triethylamine | 2,2-bis(trimethylsilyloxy)-1-(naphthalen-2-yl)ethanone |
| Acetylation | Acetic Anhydride | Pyridine | 2,2-diacetoxy-1-(naphthalen-2-yl)ethanone |
The vicinal diol of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals. A common application of this reaction is the protection of the diol functionality. For example, reaction with acetone in the presence of an acid catalyst would yield a five-membered cyclic ketal, known as an acetonide. This reaction is reversible and can be used to protect the diol during reactions at the carbonyl center.
Reactants: this compound, Acetone
Reagents/Conditions: Acid catalyst (e.g., p-toluenesulfonic acid), Dean-Stark apparatus to remove water.
Product: 2,2-dimethyl-4-(naphthalen-2-ylcarbonyl)-1,3-dioxolane
Carbonyl Group Modifications
The ketone carbonyl group in this compound is a site for nucleophilic addition and condensation reactions, leading to a variety of derivatives such as oximes and hydrazones.
Oxime Formation: The carbonyl group readily reacts with hydroxylamine (NH₂OH) to form an oxime. This reaction is typically carried out in a slightly acidic medium to facilitate the nucleophilic attack of the nitrogen atom on the carbonyl carbon. The product of this reaction would be this compound oxime. The formation of oximes from acetophenone derivatives is a well-documented process.
Hydrazone Formation: Similarly, reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. These reactions are also generally performed under acidic catalysis. The synthesis of hydrazones from 2,4-dihydroxyacetophenone provides a relevant analogue for this transformation.
| Derivative | Reagent | Typical Conditions | Expected Product |
| Oxime | Hydroxylamine hydrochloride | Mildly acidic (e.g., acetate buffer) | This compound oxime |
| Hydrazone | Hydrazine hydrate (B1144303) | Mildly acidic | This compound hydrazone |
The Strecker synthesis is a classical method for the synthesis of α-amino acids from aldehydes or ketones. wikipedia.orggoogle.com In an analogous fashion, the carbonyl group of this compound could potentially undergo a Strecker-type reaction. This would involve a three-component reaction with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). researchgate.netorganic-chemistry.orgnih.gov
The initial product would be an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield an α-amino acid derivative bearing the dihydroxyethyl and naphthyl substituents on the α-carbon. Given the presence of the diol functionality, careful control of reaction conditions would be necessary to avoid side reactions. While the direct application of the Strecker synthesis to α,α-dihydroxy ketones is not widely reported, its successful application to a wide range of ketones suggests its potential feasibility. wikipedia.org
A hypothetical reaction scheme would be:
Formation of α-aminonitrile: this compound reacts with ammonia and potassium cyanide.
Hydrolysis: The resulting α-aminonitrile is hydrolyzed with acid or base to yield 2-amino-3,3-dihydroxy-2-(naphthalen-2-yl)propanoic acid.
Palladium-Catalyzed Cross-Coupling Reactions on the Naphthalene (B1677914) Ring of Derivatives
The naphthalene core of this compound derivatives is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the compound's properties. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Prior to cross-coupling, the naphthalene ring must be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between a halo-naphthalene derivative and an organoboron compound, such as a boronic acid or ester. wikipedia.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net For instance, a bromo-derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate a library of biaryl compounds.
Heck Reaction: The Heck reaction involves the coupling of a halo-naphthalene with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the introduction of vinyl groups onto the naphthalene scaffold. A palladium-catalyzed reductive Heck-type vinylative dearomatization of halonaphthalene derivatives has also been reported, which could lead to the synthesis of spirocyclic compounds. rsc.orgrsc.org
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a halo-naphthalene and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira coupling is valuable for the introduction of linear, rigid alkynyl moieties, which can be useful for extending conjugation or for further functionalization.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling a halo-naphthalene with an amine. nih.govresearchgate.net This methodology allows for the introduction of primary and secondary amines, as well as a variety of N-heterocycles, onto the naphthalene ring system. nih.govacs.org
A hypothetical reaction scheme for these palladium-catalyzed cross-coupling reactions on a bromo-substituted derivative of this compound is presented below:
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Biaryl | Mild conditions, high functional group tolerance |
| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene | Forms C(sp²)-C(sp²) bonds |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne | Introduces linear alkynyl groups |
Design and Synthesis of Prodrugs and Pro-fluorophores Based on this compound
The inherent functionalities of this compound make it an attractive starting point for the design of prodrugs and pro-fluorophores.
Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. The ketone and diol functionalities of this compound can be masked to create prodrugs with improved pharmacokinetic properties. For instance, the ketone can be converted into an oxime, which is susceptible to in vivo hydrolysis to regenerate the parent ketone. fiveable.me Hydroxyimine derivatives of ketone-containing drugs like nabumetone have been successfully evaluated as cytochrome P450-selective intermediate prodrugs. nih.gov Similarly, ester derivatives of nafimidone alcohol, a metabolite of a 2-acetylnaphthalene derivative, have been designed as prodrugs with anticonvulsant activity. nih.gov The diol can be esterified with biocompatible acids to enhance lipophilicity and membrane permeability.
Table 2: Potential Prodrug Strategies for this compound
| Functional Group | Prodrug Moiety | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| Ketone | Oxime | Hydrolysis | Controlled release of the active ketone |
| Diol | Ester | Esterase-mediated hydrolysis | Improved lipophilicity and cell permeability |
Pro-fluorophore Design: A pro-fluorophore is a non-fluorescent or weakly fluorescent molecule that can be converted into a highly fluorescent species upon reaction with a specific analyte or under certain environmental conditions. The naphthalene moiety is a well-known fluorophore. lifechemicals.com By modifying the electronic properties of the naphthalene ring through the introduction of specific functional groups, it is possible to design pro-fluorophores. For example, a pro-fluorophore could be designed where the diol group is masked with a protecting group that is cleaved by a specific enzyme. Upon enzymatic cleavage, the electronic properties of the naphthalene system would be altered, leading to a "turn-on" fluorescent response. The synthesis of naphthalene-based fluorescent probes for the detection of metal ions and other analytes has been reported, demonstrating the feasibility of this approach. tandfonline.comnih.govmdpi.comnih.govrsc.org
Polymer-Supported Derivatization and Solid-Phase Synthesis
The immobilization of this compound or its derivatives onto a solid support, such as a polymer resin, offers several advantages for the synthesis of compound libraries. Solid-phase synthesis facilitates the purification of products, as excess reagents and byproducts can be washed away from the resin-bound compound. nih.gov
Polymer-Supported Synthesis: The diol functionality of this compound can be used to attach the molecule to a suitable polymer support, such as a Wang resin or a Rink amide resin. Once immobilized, the naphthalene ring can be subjected to a variety of chemical transformations, including the palladium-catalyzed cross-coupling reactions described in section 6.3. After the desired modifications have been made, the final product can be cleaved from the resin. This approach allows for the rapid and efficient synthesis of a diverse library of compounds for screening purposes. Naphthalene-based polymers have also been synthesized and utilized as catalytic supports for cross-coupling reactions. mdpi.comresearchgate.netepfl.ch
Immobilization Strategies: The choice of linker and polymer support is crucial for the success of solid-phase synthesis. The linker must be stable to the reaction conditions used for derivatization but readily cleavable to release the final product. The polymer support should be physically and chemically robust and compatible with the solvents and reagents employed. The immobilization of enzymes and other molecules on polymeric supports is a well-established field that provides a foundation for the development of similar strategies for small molecules like this compound. nih.govmdpi.com
Synthetic Applications and Transformative Reactions of 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Utilization as a Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone makes it a valuable precursor for the synthesis of a variety of complex organic molecules. Its reactivity is primarily centered around the vicinal diol and the adjacent ketone, which can participate in a range of cyclization and condensation reactions.
Synthesis of Heterocyclic Compounds
The hydrated glyoxal (B1671930) moiety of this compound is a powerful tool for the construction of diverse heterocyclic systems. This functionality can react with a variety of dinucleophiles to form five- and six-membered rings. For instance, in reactions analogous to those of other aryl glyoxal hydrates, it can be expected to react with 1,2-diamines to yield quinoxalines, with 1,2-amino phenols to produce phenazines, and with guanidines to form substituted imidazoles.
The general scheme for these reactions involves the initial condensation of the nucleophiles with the carbonyl groups of the glyoxal hydrate (B1144303), followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic ring. The naphthalene (B1677914) moiety remains as a substituent on the newly formed ring, thereby providing a route to naphthalenyl-substituted heterocycles.
| Reactant | Heterocyclic Product | Reaction Type |
| 1,2-Diaminobenzene | 2-(Naphthalen-2-yl)quinoxaline | Condensation/Cyclization |
| o-Phenylenediamine | 2-(Naphthalen-2-yl)quinoxaline | Condensation/Cyclization |
| Guanidine | 2-Amino-4-(naphthalen-2-yl)imidazole | Condensation/Cyclization |
Construction of Polycyclic Aromatic Hydrocarbons
While direct methods for the conversion of this compound into larger polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure suggests several plausible synthetic routes. The carbonyl group can serve as a handle for various classical named reactions that forge new aromatic rings.
One potential strategy is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) derivative to form a quinoline. The α,β-unsaturated ketone could be generated in situ from the dihydroxyethanone precursor. Alternatively, Friedel-Crafts type reactions, where the carbonyl group is first reduced to a methylene (B1212753) group, could be employed to achieve intramolecular cyclization onto the naphthalene ring system or intermolecular reaction with another aromatic substrate, leading to the formation of extended polycyclic systems.
Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
The application of this compound as a chiral auxiliary in asymmetric synthesis is not a well-established area of research. Chiral auxiliaries are typically molecules that possess a rigid chiral structure and can be easily attached to and removed from a substrate to direct the stereochemical outcome of a reaction. The inherent flexibility of the dihydroxy ketone moiety and the lack of a stereocenter in the parent molecule limit its direct use as a chiral auxiliary.
However, the diol functionality presents an opportunity for the synthesis of chiral ligands. The two hydroxyl groups can be derivatized with chiral entities or can coordinate to metal centers, potentially forming a chiral environment for asymmetric catalysis. For this to be effective, the diol would likely need to be resolved into its enantiomers or used in its racemic form to generate diastereomeric metal complexes that could be separated. Further research would be required to explore the potential of this compound in the development of novel chiral ligands.
Applications in Material Science: Precursors for Advanced Organic Materials
The naphthalene unit within this compound makes it an interesting candidate as a precursor for advanced organic materials. Naphthalene derivatives are known to be components of various functional materials, including fluorescent dyes and organic semiconductors.
The compound could be chemically modified to generate materials with specific photophysical or electronic properties. For example, condensation reactions with aromatic amines could lead to the formation of extended π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs). Furthermore, the diol functionality could be exploited for the synthesis of polyesters or polyethers incorporating the naphthalene moiety into the polymer backbone, potentially leading to materials with high thermal stability and specific optical properties. The synthesis of azo dyes by coupling the diazonium salt of an aromatic amine to the activated naphthalene ring system, following modification of the dihydroxyethanone side chain, is another plausible route to functional dyes.
| Potential Material Class | Synthetic Strategy | Key Functional Group Utilized |
| Fluorescent Dyes | Condensation with aromatic amines | Diol and Ketone |
| Polymers | Polycondensation with dicarboxylic acids or diols | Diol |
| Azo Dyes | Azo coupling after modification | Naphthalene ring |
Development of Novel Synthetic Methodologies Utilizing this compound Reactivity
The unique chemical architecture of this compound offers opportunities for the development of novel synthetic methodologies. The proximate diol and ketone groups can exhibit unique reactivity that is not present in simpler monofunctional compounds.
Research could be directed towards exploring tandem reactions where both the diol and ketone functionalities participate in a single synthetic operation. For instance, a metal-catalyzed reaction could be envisioned where the diol coordinates to the metal center, which then facilitates a transformation at the ketone position. The development of new protecting group strategies for the vicinal diol in the presence of the ketone, or vice versa, could also open up new avenues for its selective functionalization. The bulky naphthalene substituent may also influence the regioselectivity and stereoselectivity of reactions at the dihydroxyethanone moiety, a feature that could be exploited in the design of new synthetic methods.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Aryl glyoxal hydrates are known to be excellent substrates for a variety of MCRs, and by extension, this compound is expected to be a valuable component in such transformations.
In a typical MCR, the dihydroxyethanone would act as the carbonyl component. For example, in a three-component reaction with an amine and a C-H acid, it could lead to the formation of highly substituted heterocyclic or carbocyclic structures. The ability to introduce the naphthalenyl group into a complex molecular architecture in a single, atom-economical step is a significant advantage of using this compound in MCRs. The products of such reactions could be of interest in medicinal chemistry and materials science due to the combination of the polyaromatic naphthalene unit and the newly formed complex scaffold.
| Multicomponent Reaction | Other Components | Potential Product Class |
| Ugi-type reaction | Amine, Isocyanide, Carboxylic Acid | Complex acyclic or heterocyclic amides |
| Hantzsch-type reaction | β-ketoester, Ammonia | Dihydropyridines |
| Biginelli-type reaction | Urea, β-dicarbonyl compound | Dihydropyrimidinones |
Biological Activities and Molecular Mechanisms of 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone and Its Analogs: an in Vitro Perspective
General Overview of Bioactivity Screening Methodologies (In Vitro)
In vitro bioactivity screening is a foundational step in drug discovery and toxicology, allowing for the rapid assessment of a large number of compounds. mdpi.com These methods utilize biological systems, such as enzymes, cells, or cellular components, in a controlled laboratory setting, outside of a living organism. jmpas.com The primary goal is to identify compounds that exhibit a desired biological effect, which can range from the inhibition of a specific enzyme to the induction of cell death in cancer cells. semanticscholar.org
Common in vitro screening methods include:
Cell-based assays: These assays use living cells to assess the effect of a compound on cellular processes like proliferation, viability, and cytotoxicity. semanticscholar.org Techniques such as the MTT assay are frequently employed to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.gov
Biochemical assays: These focus on the interaction of a compound with a specific biological molecule, such as an enzyme or receptor. numberanalytics.com They are crucial for elucidating the mechanism of action of a bioactive compound.
High-Throughput Screening (HTS): This automated approach allows for the testing of thousands of compounds in a short period. mdpi.com HTS is often used in the initial stages of drug discovery to identify "hits" from large chemical libraries.
These screening methodologies provide valuable preliminary data on the potential bioactivity of compounds like the analogs of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone, guiding further, more detailed investigations. nih.gov
Enzyme Inhibition Studies (e.g., Kinases, Proteases)
Enzymes are critical regulators of biological processes, and their inhibition is a key mechanism for many therapeutic agents. numberanalytics.comnumberanalytics.com Naphthalene (B1677914) derivatives have been investigated for their potential to inhibit various enzymes, particularly those involved in cancer progression like kinases.
In Vitro Assay Design and Kinetics
The design of an in vitro enzyme inhibition assay is crucial for obtaining reliable and meaningful data. numberanalytics.com Key considerations include the selection of an appropriate substrate, optimization of assay conditions (pH, temperature), and determination of the enzyme concentration. numberanalytics.comnumberanalytics.com
The kinetics of enzyme inhibition are typically studied to understand how a compound interacts with an enzyme. The primary models of reversible inhibition are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This can be overcome by increasing the substrate concentration. numberanalytics.com
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. This is not affected by substrate concentration. numberanalytics.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. newton.ac.uk
Kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) are determined through graphical analysis of experimental data, often using methods like the Lineweaver-Burk plot. embrapa.br For instance, in the study of VEGFR-2 inhibition by naphthalene-chalcone hybrids, a kinase assay kit was used to determine the IC50 value of the most potent compound. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Interaction
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for interaction with the target enzyme. ekb.eg
For naphthalene derivatives, SAR studies have revealed important insights. For example, in a series of anilino-1,4-naphthoquinones designed as EGFR inhibitors, the nature and position of substituents on both the aniline (B41778) and naphthoquinone rings significantly influenced their inhibitory potency. acs.org Similarly, for 1,3,4-oxadiazole-naphthalene hybrids targeting VEGFR-2, the methoxy (B1213986) group on the naphthalene moiety was identified as a key feature for hydrogen bonding interactions in the hinge region of the enzyme. nih.gov
A study on naphthoquinone-furan-2-cyanoacryloyl hybrids showed that the presence of the 2-cyanoacryloylamide moiety was crucial for potent inhibitory activity against cancer cell lines. mdpi.com The conversion of this group to a carboxamide led to a significant decrease in activity. mdpi.com
Interactive Data Table: SAR of Naphthoquinone-furan-2-cyanoacryloyl Hybrids Against HeLa Cells
| Compound | Structure Modification | Inhibition Rate (%) at 20 µM | IC50 (µM) |
| 4c | Naphthalene derivative | 24.23 | > 20 |
| 5c | Naphthoquinone derivative | 75.78 | 3.10 ± 0.02 |
| 8a | Carboxamide derivative | < 10 | > 20 |
| 9a | Carboxamide derivative | < 10 | > 20 |
Data sourced from a study on naphthoquinone-furan-2-cyanoacryloyl hybrids. mdpi.com
Receptor Binding Assays (In Vitro)
Receptor binding assays are fundamental in pharmacology for studying the interaction between a ligand (such as a drug candidate) and its target receptor. creative-bioarray.com These assays are used to determine the affinity of a compound for a receptor, which is a key indicator of its potential potency. researchgate.net
These assays typically involve incubating a source of the target receptor (e.g., cell membranes or purified receptors) with a labeled ligand (often radiolabeled or fluorescently tagged). An unlabeled test compound is then added to compete with the labeled ligand for binding to the receptor. The amount of labeled ligand that is displaced by the test compound is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be calculated. creative-bioarray.comresearchgate.net
Cellular Pathway Modulation in Model Systems (In Vitro Cell Lines)
The ultimate effect of a bioactive compound is often determined by its ability to modulate specific cellular pathways. In vitro cell line models are invaluable tools for investigating these effects.
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. researchgate.net A hallmark of many cancers is the evasion of apoptosis, and a major strategy in cancer therapy is to reactivate this process in tumor cells. nih.gov Numerous studies have demonstrated the ability of naphthalene derivatives to induce apoptosis in various cancer cell lines.
The mechanisms of apoptosis induction are broadly divided into two main pathways:
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases (such as caspase-9 and caspase-3), which execute the apoptotic program. nih.gov
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (like FasL or TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases (like caspase-8), which in turn activate executioner caspases. nih.gov
Studies on naphthalene-based compounds have shown their ability to modulate these pathways. For instance, naphthylisoquinoline alkaloids were found to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) via the intrinsic pathway, characterized by disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS). Similarly, a naphthalene-chalcone derivative induced apoptosis in lung cancer cells (A549) and was shown to decrease the mitochondrial membrane potential. nih.gov Another study on naphthalene-substituted triazole spirodienones demonstrated that the lead compound induced apoptosis in MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov
Interactive Data Table: Apoptotic Activity of a Naphthalene-Chalcone Derivative (Compound 2j) in A549 Cells
| Treatment | Apoptotic Cells (%) | Mitochondrial Membrane Potential (%) |
| Control | Not specified | Not specified |
| Compound 2j | 14.23 | 58.87 |
| Doxorubicin (Control) | Not specified | Not specified |
Data sourced from a study on naphthalene-chalcone hybrids. nih.gov
Cell Cycle Arrest Pathways
The ability of a compound to interfere with the cell cycle is a key indicator of its potential as an anticancer agent. While direct studies on the cell cycle arrest activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, certain hydroxylated biphenyl (B1667301) compounds, which share some structural similarities with naphthalene derivatives, have been shown to induce cell cycle arrest in the G2/M phase of melanoma cells. nih.gov This effect is a critical mechanism for inhibiting cancer cell proliferation. nih.gov
In studies involving other classes of compounds, such as dihydrobetulin derivatives, treatment of cancer cells led to an accumulation in the G0/G1 phase, indicating a halt in cell progression at this stage. mdpi.com Furthermore, extracts from Linum species, containing various bioactive compounds, have demonstrated the ability to cause cell cycle arrest in prostate cancer cells at the G2/M phase, as well as in the G0/G1 and G2/M phases. nih.gov These findings, although not directly on the target compound, suggest that the broader class of aromatic and polycyclic compounds can modulate cell cycle progression, a property that warrants investigation for this compound and its direct analogs.
| Compound/Extract | Cell Line | Effect on Cell Cycle |
| Hydroxylated biphenyl compounds | Melanoma cells | Arrest in G2/M phase nih.gov |
| Dihydrobetulin derivative (MK) | HBL-100/Dox cells | Accumulation in G0/G1 phase mdpi.com |
| Linum numidicum extract (EAELN) | PC3 (prostate cancer) | Arrest in G2/M phase nih.gov |
| Linum trigynum extract (EAELT) | PC3 (prostate cancer) | Arrest in G0/G1 and G2/M phases nih.gov |
Anti-inflammatory Responses
The anti-inflammatory potential of naphthalene derivatives and related compounds has been a subject of considerable research. While specific data on this compound is limited, studies on its analogs provide a strong indication of potential activity.
A study on synthetic naphthalene derivatives demonstrated that some of these compounds exhibit significant anti-inflammatory activities. researchgate.net For example, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) was found to have potent inhibitory effects on the release of lysozyme (B549824) from rat neutrophils, a key process in the inflammatory response. researchgate.net Other naphthalene derivatives have also shown potent anti-inflammatory activity in vivo, with some compounds exhibiting fewer ulcerogenic effects compared to the standard drug phenylbutazone. oup.com
The mechanism of anti-inflammatory action for related compounds often involves the inhibition of key inflammatory mediators. For instance, 5-hydroxyconiferaldehyde (B1237348) (5-HCA), a phenolic compound, has been shown to significantly impede the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. nih.gov This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Similarly, extracts from Horsfieldia iryaghedhi have demonstrated concentration-dependent anti-inflammatory activity by inhibiting heat-induced egg albumin denaturation. phytopharmajournal.com
| Compound/Extract | In Vitro Model | Key Findings |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Rat neutrophils | Potent inhibition of lysozyme release. researchgate.net |
| Synthetic alpha-aminonaphthalene derivatives | - | Potent anti-inflammatory activity. oup.com |
| 5-Hydroxyconiferaldehyde (5-HCA) | LPS-induced RAW 264.7 macrophages | Inhibition of NO and PGE2 production; suppression of iNOS and COX-2 expression. nih.gov |
| Horsfieldia iryaghedhi methanol (B129727) bark extract | Heat-induced egg albumin denaturation | Potent anti-inflammatory activity (IC50 293 µg/ml). phytopharmajournal.com |
| Eclipta prostrata aqueous seed extract | Egg albumin denaturation assay | Moderate dose-dependent inhibition of egg albumin denaturation (IC50 1.710 ×10^3 μg/mL). phytojournal.com |
Investigation of Antimicrobial and Antifungal Properties (In Vitro)
Hydroxyacetophenone derivatives, which share a key functional group, have been shown to possess antibacterial and antifungal properties. core.ac.ukacgpubs.org In one study, several hydroxyacetophenone derivatives displayed good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk Another study on p-hydroxyacetophenone derivatives isolated from Calea uniflora demonstrated antifungal activity against pathogenic Candida species and dermatophytes, with minimal inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL. oup.comnih.gov
The structural features of these molecules, such as the presence of hydroxyl groups and other substituents, play a crucial role in their antimicrobial efficacy. core.ac.uk For instance, a study on diarylamidine derivatives, which can incorporate aromatic moieties like naphthalene, found that their antifungal and antibacterial properties were dependent on the nature and position of the amidino groups and the connecting bridge. nih.gov
| Compound Class | Microorganism | Activity |
| Hydroxyacetophenone derivatives | E. coli, K. pneumoniae | Good antibacterial activity. core.ac.uk |
| p-Hydroxyacetophenone derivatives | Candida spp., dermatophytes | Antifungal activity (MIC: 500-1000 μg/mL). oup.comnih.gov |
| Diarylamidine derivatives | Candida albicans, various bacteria | Potent antifungal and antibacterial activity. nih.gov |
| 2,4-dihydroxy-N-(3-thioxo-3H- 1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Candida albicans | Antifungal activity (Mean MIC: 16.9 ± 7.9 μg/mL on RPMI medium). nrfhh.com |
Potential as a Fluorescent Probe or Reporter Molecule in Biological Systems
Naphthalene derivatives are well-known for their unique photophysical properties, making them excellent candidates for the development of fluorescent probes for biological applications. core.ac.ukijpbs.net Their rigid planar structure and large π-electron conjugation system contribute to high quantum yields and excellent photostability. core.ac.uk The hydrophobic nature of the naphthalene moiety also enhances sensing and selectivity towards various analytes, including ions and biomolecules. core.ac.uk
Several naphthalene-based fluorescent probes have been designed for specific applications in biological imaging. For example, a probe synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) has shown high selectivity and affinity for Al(3+) ions, enabling the detection of intracellular Al(3+) with fluorescence microscopy. nih.gov Another naphthalene-based probe was developed for the selective detection of cysteine, a biologically important amino acid, with a low detection limit and successful application in bioimaging of living cells. researchgate.net
The fluorescence properties of naphthalene derivatives can be tuned by modifying their chemical structure, such as through hydroxylation or acetylation. acgpubs.org This allows for the development of probes with specific excitation and emission wavelengths suitable for various biological imaging techniques. acgpubs.org Distyrylnaphthalene derivatives, for instance, have been successfully used as fluorescent dyes for visualizing cellular membranes. nih.gov
| Naphthalene Derivative Probe | Target Analyte/Application | Key Features |
| N-(2-hydroxy-1-naphthalene)-N'-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Intracellular Al(3+) | High selectivity and affinity, suitable for fluorescence microscopy. nih.gov |
| BTNA (6-(2-benzothiazolyl)-2-naphthalenol fluorophore with acrylate (B77674) group) | Cysteine | High selectivity and sensitivity, large Stokes shift, used in live cell imaging. researchgate.net |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | Mitochondrial pH | pH-dependent fluorescence, large Stokes shift, mitochondrial targeting. nih.gov |
| Distyrylnaphthalene derivatives (DSNNs) | Cellular membranes | High biocompatibility, broad emission spectra, suitable for visualizing intracellular membranes. nih.gov |
Molecular Docking and In Silico Predictions of Biological Targets
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.govnrfhh.com This in silico approach is instrumental in drug discovery for identifying potential molecular targets and understanding the mechanism of action of bioactive compounds. hu.edu.jo
While specific molecular docking studies on this compound are not widely reported, research on related naphthalene and ketone derivatives provides a framework for potential interactions. For instance, molecular docking studies of newly synthesized naphthalene-1,4-dione derivatives have been performed to identify their potential targets in cancer cell lines. mdpi.comresearchgate.net These studies help in rationalizing the observed antiproliferative effects and guide further experimental investigations. researchgate.net
In a study on benzylidene ketone derivatives, molecular docking was used to evaluate their binding affinity with protein tyrosine kinases, suggesting that the antioxidant activity of these compounds could be attributed to their interaction with this target. hu.edu.jo Similarly, docking studies on withanolide derivatives against the alpha-hemolysin (B1172582) toxin of Staphylococcus aureus helped in identifying potential inhibitors of this bacterial virulence factor. bioinformation.net For the aryl hydrocarbon receptor (AhR), a key protein in cellular processes, molecular docking has been employed to investigate the inhibitory potential of natural compounds, with some predictions being validated by in vitro tests. researchgate.net These examples highlight the utility of molecular docking in predicting the biological targets of novel compounds, a strategy that would be highly applicable to elucidating the mechanisms of this compound.
| Compound Class/Derivative | Predicted Biological Target | Key Insight from Docking |
| Naphthalene-1,4-dione derivatives | Cancer-related proteins (e.g., EGFR) | Identification of potential targets for antiproliferative activity. mdpi.comresearchgate.net |
| Benzylidene ketone derivatives | Protein tyrosine kinases | Alkyl chain elongation enhances binding affinity and antioxidant activity. hu.edu.jo |
| Withanolide derivatives | Alpha-hemolysin of S. aureus | Identification of potential inhibitors of bacterial toxin. bioinformation.net |
| Natural compounds (e.g., β-carotene, ellagic acid) | Aryl hydrocarbon receptor (AhR) | Prediction and validation of AhR inhibitory activity. researchgate.net |
| Naphtho[2,1-e]pyrazolo[5,1-c] core.ac.ukacgpubs.orgresearchgate.nettriazines | Protein kinase (PDB ID: 3GCW) | Steric parameters did not largely influence binding affinity. nih.gov |
Advanced Analytical Methodologies for Research on 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a polar molecule like 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone, both liquid and gas chromatography play significant roles in its analysis and purification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound and related compounds, a mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comnih.govresearchgate.net An acid, such as phosphoric acid or formic acid, is frequently added to the mobile phase to ensure that acidic or phenolic hydroxyl groups are protonated, leading to sharper and more symmetrical peaks. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer, as it is volatile and compatible with the detector. sielc.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), which can monitor the absorbance at specific wavelengths corresponding to the chromophore of the naphthalene (B1677914) ring system. rjptonline.orgresearchgate.net
Table 1: Typical HPLC Parameters for Analysis of Naphthyl Ketones and Related Compounds
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 (e.g., YMC-Pack ODS-A, Synergi Hydro-RP) | nih.govnih.govorgsyn.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic | sielc.comnih.govnih.gov |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | nih.govnih.gov |
| Detection | UV-Vis or Photodiode Array (PDA) at ~254 nm or 300 nm | researchgate.netresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application to polar, low-volatility compounds like this compound presents challenges. The two hydroxyl groups and the ketone functional group make the molecule prone to thermal degradation and strong interactions with the stationary phase, leading to poor peak shape and low sensitivity.
To overcome these issues, derivatization is a mandatory step before GC analysis. The active hydrogens of the hydroxyl groups are replaced with less polar, more volatile groups. A common derivatization method is silylation, where a reagent like bis(trimethylsilyl)acetamide (BSA) in the presence of a catalyst such as trimethylchlorosilane (TMCS) converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. uzh.chunair.ac.id This process significantly increases the volatility and thermal stability of the analyte.
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The analysis is typically performed with temperature programming, where the column temperature is gradually increased to elute compounds over a wide range of boiling points. Detection is often achieved with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). uzh.chnih.gov
Preparative Chromatography
When a pure sample of this compound is required for further research, such as for use as a reference standard or for structural elucidation studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC. researchgate.netnih.gov
The goal of preparative HPLC is to isolate and purify a specific quantity of the target compound rather than simply to quantify it. rjptonline.org This is achieved by using larger columns with greater internal diameters (e.g., >20 mm) and larger particle sizes for the stationary phase to accommodate higher sample loads. researchgate.net The flow rates are correspondingly higher, and larger volumes of the sample dissolved in a suitable solvent are injected onto the column. nih.govresearchgate.net The mobile phase composition is often optimized at the analytical scale first and then transferred to the preparative system. nih.gov A fraction collector is used to automatically collect the eluent containing the purified compound as it exits the detector. rjptonline.org The purity of the collected fractions is then re-assessed using analytical HPLC. nih.gov
Hyphenated Techniques for Online Analysis and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. They provide not only quantitative data but also rich structural information, enabling the confident identification of unknown compounds and the confirmation of known structures in complex matrices. amazonaws.comiosrphr.org
GC-MS and LC-MS
The coupling of chromatography with mass spectrometry (MS) is one of the most powerful and widely used hyphenated techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. For this compound, following the necessary derivatization step, GC-MS provides both retention time data from the GC and mass spectral data from the MS. unair.ac.id The mass spectrometer bombards the eluted molecules with electrons (electron ionization), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. impactfactor.org GC-tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for detecting trace levels of the compound or its metabolites in complex biological samples. uzh.chnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) has the significant advantage of being directly applicable to non-volatile and thermally labile compounds without the need for derivatization. iosrphr.org An LC system is interfaced with a mass spectrometer via an ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) that generates gas-phase ions from the eluted molecules in the liquid phase. LC-MS provides the retention time, the molecular weight of the parent ion, and fragmentation data (in MS/MS mode), which collectively allow for robust structural confirmation. nih.gov This technique is invaluable for analyzing the compound directly from reaction mixtures or biological extracts.
LC-NMR and LC-IR
While MS provides information about the mass-to-charge ratio of a molecule and its fragments, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive information about the molecule's structural connectivity and functional groups, respectively.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. amazonaws.com This allows for the acquisition of NMR spectra (e.g., ¹H NMR) of compounds as they elute from the chromatography column. iosrphr.org It is an exceptionally powerful tool for the unambiguous structure elucidation of unknown impurities or metabolites without the need for prior isolation. amazonaws.comiosrphr.org The non-destructive nature of NMR allows the collected fractions to be used for further analysis. iosrphr.org Key challenges in LC-NMR include the relatively low sensitivity of NMR and the need for solvent signal suppression, as the protonated solvents used in the mobile phase can overwhelm the analyte signals. nih.gov This is often addressed by using deuterated solvents, specialized pulse sequences, or by trapping the peak of interest in the NMR flow cell for extended measurement time. amazonaws.comnih.gov
Liquid Chromatography-Infrared (LC-IR) is a less common but still valuable hyphenated technique. It involves passing the eluent from the LC column through a flow cell in an FT-IR spectrometer. The resulting IR spectra provide real-time information about the functional groups present in the eluting compounds. This can be particularly useful for distinguishing between isomers that might have similar mass spectra but different functional group arrangements.
Table 2: Summary of Hyphenated Techniques for Analysis of this compound
| Technique | Primary Application | Key Information Provided | Reference |
|---|---|---|---|
| GC-MS | Quantification and Identification (after derivatization) | Retention Time, Mass Spectrum (Fingerprint) | unair.ac.idimpactfactor.orgnih.gov |
| LC-MS | Quantification, Identification, Structural Confirmation | Retention Time, Molecular Weight, Fragmentation Pattern | iosrphr.orgnih.gov |
| LC-NMR | Unambiguous Structure Elucidation | Atomic Connectivity, Stereochemistry | amazonaws.comnih.gov |
| LC-IR | Functional Group Identification | Real-time Infrared Spectrum | amazonaws.com |
Thermal Analysis Methods for Understanding Phase Transitions and Stability in Applications
Thermal analysis techniques are fundamental in characterizing the material properties of this compound, providing critical data on its thermal stability and phase behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are among the most powerful tools in this regard. bldpharm.com
TGA provides information on the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. This is vital for understanding the operational limits of the compound in applications where it might be exposed to high temperatures. For example, TGA studies on poly(2,7-dihydroxynaphthalene) have shown a two-stage thermal degradation process. researchgate.net The thermal stability of other naphthalene derivatives, like 2-amino-3-chloro-1,4-naphthoquinones, has been shown to be influenced by the nature of their substituents. mdpi.com
The following table, based on data from related compounds, illustrates the type of information that can be obtained through thermal analysis.
| Compound/Material | Analytical Method | Key Findings |
| Annelated triazinylacetohydrazides | DSC | Melting points observed to be above 195 °C. researchgate.net |
| 2-amino-3-chloro-1,4-naphthoquinones | TGA/DSC | Thermal stability increases with the length of the amino acid substituent chain. mdpi.com |
| Poly(2,7-dihydroxynaphthalene) | TGA | Two-stage thermal degradation process observed. researchgate.net |
Electroanalytical Methods for Redox Behavior
Electroanalytical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox properties of this compound. CV involves measuring the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. This technique provides insights into the oxidation and reduction potentials of a compound and the stability of its redox species.
The electrochemical behavior of naphthalene derivatives is a subject of significant research. For example, studies on 2-hydroxy-1,4-naphthoquinone (B1674593) in acetonitrile have revealed two couples of anodic and cathodic peaks, indicating a multi-step electron transfer process. jlu.edu.cn The redox mechanism was determined to proceed through an electrochemical reaction-electrochemical reaction (EE) pathway involving a radical dianion intermediate. jlu.edu.cn Similarly, the electrochemical properties of diaminonaphthalene derivatives have been investigated, showing two distinct oxidation processes. researchgate.net
While specific cyclic voltammetry data for this compound is not extensively documented, the study of related dihydroxybenzenes and their derivatives shows that the position of hydroxyl groups can significantly influence the electrochemical response. nih.gov For instance, 1,2-dihydroxybenzenes were found to deactivate the electrode surface due to electropolymerization, a behavior not observed for 1,4-dihydroxybenzenes. nih.gov This highlights the importance of the specific molecular structure on the electrochemical behavior.
The table below summarizes findings from electrochemical studies on related naphthalene and dihydroxy-aromatic compounds, which can serve as a reference for potential studies on this compound.
| Compound | Analytical Method | Key Findings |
| 2-Hydroxy-1,4-naphthoquinone | Cyclic Voltammetry, in situ IR spectroelectrochemistry | Exhibits a two-step reduction process via a radical dianion intermediate (EE pathway) in acetonitrile. jlu.edu.cn |
| Diaminonaphthalene derivatives | Cyclic Voltammetry | Show two oxidation processes; ionization potentials are influenced by the nature of the substituent. |
| 1,2- and 1,4-Dihydroxybenzenes | Cyclic Voltammetry | The position of hydroxyl groups affects the tendency for electrode fouling through electropolymerization. nih.gov |
Quantitative Analysis in Complex Matrices for Research Purposes
The accurate quantification of this compound in complex matrices such as biological fluids or environmental samples is crucial for metabolism, pharmacokinetic, and environmental fate studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses due to its high resolution, sensitivity, and versatility.
Often, HPLC is coupled with a sensitive detection method, such as ultraviolet/visible (UV/Vis) spectrophotometry or mass spectrometry (MS), to achieve the required selectivity and sensitivity. For instance, a robust HPLC method with fluorescence detection has been developed for the simultaneous quantification of naphthalene, 1-naphthol, and 2-naphthol (B1666908) in saline geothermal fluids. jlu.edu.cnnih.gov This method involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering matrix components, followed by separation on a reversed-phase C18 column. jlu.edu.cnnih.gov
For carbonyl-containing compounds like this compound, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance detection. The resulting hydrazones are highly chromophoric and can be readily quantified by HPLC-UV. This approach has been standardized for the analysis of a wide range of aldehydes and ketones in various matrices. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) offers even greater specificity and sensitivity, making it a powerful tool for identifying and quantifying compounds in highly complex mixtures. clinicaterapeutica.it While a specific LC-MS method for this compound is not detailed in the literature, the general principles of LC-MS analysis of naphthalene-related compounds in complex samples are well-established. clinicaterapeutica.it
The following table outlines key parameters from a published HPLC method for related naphthalene compounds, illustrating the typical conditions used for such analyses.
| Analytical Technique | Sample Pre-treatment | Chromatographic Column | Mobile Phase | Detection |
| HPLC with Fluorescence Detection | Solid-Phase Extraction (SPE) | Reversed-phase Synergi Hydro-RP, 4 µm, 150x4.6 mm | 50% (v/v) aqueous acetonitrile | Fluorescence (multiple excitation and emission wavelengths) jlu.edu.cnnih.gov |
| HPLC-UV | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) | Not specified | Not specified | UV/Vis |
Future Directions and Emerging Research Perspectives for 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone and its derivatives is an area ripe for modernization through the adoption of flow chemistry and automated synthesis. europa.eu Traditional batch processing methods can be supplanted by continuous-flow systems, which offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. uc.pt The large surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, allowing for safer execution of potentially exothermic oxidation or hydroxylation reactions involved in its synthesis. europa.eu
Automated platforms can integrate synthesis, workup, purification, and analysis into a seamless workflow. nih.gov Such systems utilize computer-controlled pumps, valves, and reactors to perform multi-step syntheses with high reproducibility and minimal manual intervention. nih.govmpg.de For a molecule like this compound, an automated platform could be programmed to explore a wide range of reaction conditions or to generate a library of derivatives by systematically varying precursors fed into the system from a selection of up to twenty-four feedstocks. mpg.de This approach not only accelerates the discovery of optimized synthetic routes but also facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies. researchgate.net The modular nature of flow systems is a key advantage, enabling the coupling of different reactors, the introduction of reagents at various stages, and the incorporation of in-line purification methods. uc.pt
Table 1: Comparison of Synthesis Approaches for Naphthalene (B1677914) Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Process Control | Limited; potential for temperature/concentration gradients | Precise control over temperature, pressure, and mixing europa.eu |
| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced safety due to small reactor volumes and efficient heat dissipation europa.eu |
| Scalability | Challenging; often requires re-optimization | Simplified scale-up by running the system for longer periods ("numbering up") uc.pt |
| Reproducibility | Subject to human error and batch-to-batch variability | High; robotically controlled for consistency nih.gov |
| Throughput | Low; one reaction at a time | High; suitable for library synthesis and rapid optimization researchgate.netsynplechem.com |
| Integration | Discontinuous steps (synthesis, workup, purification) | Integrated, sequential operations with in-line purification and analysis uc.ptnih.gov |
Development of Novel Catalytic Systems for Sustainable Synthesis
Future research will likely focus on developing green and sustainable catalytic methods for the synthesis of this compound. This involves moving away from stoichiometric reagents towards more efficient and recyclable catalytic systems. One promising avenue is the design of novel metal-organic frameworks (MOFs). For instance, a multifunctional MOF incorporating naphthalene-1,3-disulfonic acid has been shown to be a highly effective and durable catalyst in the synthesis of β-acetamido ketones, demonstrating the potential of naphthalene-based structures within catalysts themselves. rsc.org Such porous materials can offer high surface area and a synergistic combination of acidic or basic sites to promote key reaction steps. rsc.org
Another sustainable approach is photocatalysis. The use of visible-light irradiation in combination with an inexpensive catalyst, such as molecular iodine, has been demonstrated for the aerobic oxidative decarboxylation of 1,3-diketones to produce 1,2-diketones. organic-chemistry.org This principle could be adapted for the selective oxidation of a precursor like 2-hydroxy-1-(naphthalen-2-yl)ethanone. Utilizing molecular oxygen as the terminal oxidant under mild, light-irradiated conditions represents a significant advancement in green chemistry. organic-chemistry.org
Table 2: Potential Catalytic Systems for Sustainable Synthesis
| Catalytic System | Description | Potential Advantages |
|---|---|---|
| Naphthalene-based MOFs | Porous, crystalline materials built from metal ions and naphthalene-derived organic linkers. rsc.org | High catalytic activity, reusability, high surface area, synergistic catalytic sites. rsc.org |
| Photocatalysis | Use of visible light, a photosensitizer (e.g., iodine), and an oxidant (e.g., O₂) to drive reactions. organic-chemistry.org | Mild reaction conditions, use of inexpensive and abundant resources (light, air), environmentally friendly. organic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Organocatalysts used in reactions like intramolecular hydroacylation to form cyclic ketones. beilstein-journals.org | Metal-free catalysis, high efficiency, tunable steric and electronic properties. |
| Supported Nanoparticles | Metal nanoparticles (e.g., Au, Pd) on a solid support for selective oxidation reactions. | High activity, selectivity, ease of separation and recycling. |
Exploration of Advanced Materials Science Applications
The rigid, aromatic structure of the naphthalene core, combined with the reactive dihydroxy and ketone functional groups, makes this compound a compelling building block for advanced materials. The precursor, 1-(Naphthalen-2-yl)ethanone, is already recognized as a building block for materials including MOF ligands and organic light-emitting diode (OLED) materials. bldpharm.com
Future research could explore its potential as a monomer for creating novel polymers. The dihydroxy groups provide two points for polymerization, potentially leading to polyesters or polyethers with unique photophysical properties conferred by the naphthalene unit. Furthermore, the core structure is related to compounds known to form organic semiconductors. For example, derivatives of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione, which also feature dihydroxy-keto functionalities, are being investigated as tautomeric organic semiconductors. rsc.org The investigation of the fluorescence and absorption spectra of materials derived from this compound, similar to studies on azahelicenes containing a naphthalene core, could reveal applications in optical sensors or organic electronics. rsc.org
Table 3: Potential Materials Science Applications
| Application Area | Role of this compound | Rationale |
|---|---|---|
| Organic Semiconductors | Precursor or core structural unit. | The extended π-system of naphthalene and hydrogen bonding capability of dihydroxy-keto groups are features found in known organic semiconductors. rsc.org |
| Fluorescent Materials/OLEDs | Monomer or dopant. | The naphthalene moiety is a well-known fluorophore; its derivatives are used in OLEDs. bldpharm.comrsc.org |
| Functional Polymers | Monomer for polyesters, polycarbonates, or polyethers. | The two hydroxyl groups allow for step-growth polymerization, incorporating the rigid, aromatic naphthalene unit into a polymer backbone. |
| Metal-Organic Frameworks (MOFs) | Organic linker. | The hydroxyl or carboxylated derivatives can coordinate with metal ions to form porous materials for catalysis or gas storage. rsc.orgbldpharm.com |
Untapped Biological Target Identification and Validation (In Vitro)
While the biological profile of this compound is not extensively documented, its structure suggests potential bioactivity. The structurally related compound nafimidone, an anticonvulsant, is based on the 1-(2-naphthyl)ethanone skeleton, indicating that this scaffold can interact with biological targets. researchgate.net
A systematic exploration of its biological potential can begin with in silico target identification. f1000research.com Ligand-based computational methods, such as 2D fingerprint and 3D shape-based similarity screening, can compare the compound against large databases of molecules with known biological activities (e.g., ChEMBL, DrugBank). f1000research.com This can generate a list of potential protein targets, which can then be prioritized using molecular docking studies to predict binding affinity and mode.
Following computational prediction, in vitro validation is essential. This would involve a tiered screening approach:
Primary Assays: Testing the compound in broad biochemical assays, such as a panel of protein kinases, proteases, or phosphatases, based on the in silico predictions. f1000research.com
Cell-Based Phenotypic Screening: Evaluating the compound's effect on various cancer cell lines or in models of other diseases to identify a cellular response. nih.gov
ADME-Tox Profiling: Using in vitro systems, such as 2D and 3D cell cultures (e.g., Caco-2 cells), to assess metabolic stability, permeability, and potential toxicity early in the discovery process. researchgate.netiapchem.org
Table 4: Proposed Workflow for Biological Target Identification
| Step | Method | Objective |
|---|---|---|
| 1. In Silico Prediction | Ligand-based similarity screening (2D/3D); Molecular docking. f1000research.com | To generate a hypothesis and identify a prioritized list of potential protein targets. |
| 2. In Vitro Validation | Biochemical assays (e.g., kinase panels); Phenotypic screening. f1000research.comnih.gov | To confirm interaction with predicted targets and observe cellular effects. |
| 3. Mechanistic Studies | Target engagement assays; Gene expression analysis. | To confirm the compound interacts with the target in a cellular context and understand its downstream effects. |
| 4. Early ADME-Tox | Caco-2 permeability assays; Microsomal stability assays. researchgate.netiapchem.org | To evaluate the drug-like properties of the compound. |
Expanding the Chemical Space Through Combinatorial and Diversity-Oriented Synthesis
To fully explore the potential of the this compound scaffold, expanding the chemical space through combinatorial and diversity-oriented synthesis is a critical future direction. By systematically modifying different parts of the molecule, a library of analogs can be generated for comprehensive screening in materials science and biology.
Automated synthesis platforms are particularly well-suited for this task, enabling the rapid and efficient production of a large number of distinct compounds. researchgate.netsynplechem.com Capsule-based synthesis, for example, automates the reaction and purification steps, accelerating the creation of compound libraries. synplechem.com Key diversification points on the scaffold include:
The Naphthalene Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) via electrophilic aromatic substitution or cross-coupling reactions to modulate electronic properties and steric bulk.
The Dihydroxy Groups: Selective mono- or di-alkylation, acylation, or conversion to other functional groups to alter solubility, hydrogen bonding capacity, and reactivity.
The Ketone Carbonyl: Reduction to a secondary alcohol, conversion to an oxime or hydrazone, or use in aldol-type condensations to introduce further complexity.
This systematic derivatization, guided by computational design, will generate a rich dataset for building robust structure-property and structure-activity relationships.
Interdisciplinary Approaches and Collaborations in Research on this compound
Maximizing the research output for this compound will necessitate a highly collaborative and interdisciplinary approach. The complexity of modern scientific challenges requires the integration of expertise from multiple fields. researchgate.net
Key collaborations would include:
Synthetic and Computational Chemists: Computational experts can model reaction pathways and predict material or biological properties, guiding synthetic chemists to prioritize the most promising target molecules and synthetic routes. f1000research.com
Chemists and Materials Scientists: Chemists can synthesize the parent compound and its derivatives, which materials scientists can then fabricate into devices (e.g., thin-film transistors, OLEDs) and characterize for their physical and electronic properties.
Chemists and Biologists/Pharmacologists: A classic drug discovery partnership where chemists design and synthesize analogs, and biologists conduct in vitro and cell-based assays to evaluate efficacy and mechanism of action. nih.gov
Organic Chemists and Chemical Engineers: Chemical engineers can translate optimized laboratory-scale syntheses into efficient, scalable, and safe continuous-flow processes suitable for larger-scale production. europa.eu
Such collaborations create a synergistic cycle of design, synthesis, testing, and optimization that can significantly accelerate progress and uncover novel applications for this compound that would be unattainable from a single-discipline perspective.
Q & A
Q. What are the established synthetic routes for 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone?
The compound can be synthesized via Cu(I)-catalyzed oxidation of α-hydroxy ketones. For example, 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one is oxidized using a catalytic system of Cu(I) and ligands (e.g., phenanthroline derivatives) in an oxygen atmosphere. Purification via column chromatography (method A) yields the dihydroxy derivative in 72% yield. Key characterization includes ¹H NMR (δ 5.70 ppm for the hydroxyl proton) and ¹³C NMR (δ 195.8 ppm for the ketone carbon), with IR confirming hydroxyl (3407 cm⁻¹) and carbonyl (1691 cm⁻¹) stretches .
Q. How is the structure of this compound confirmed experimentally?
Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are primary methods. For example, ¹H NMR in MeOH-d₄ resolves aromatic protons (δ 8.70–7.59 ppm) and hydroxyl protons (δ 5.70 ppm), while ¹³C NMR identifies the ketone carbon (δ 195.8 ppm). IR spectroscopy verifies hydroxyl (broad peaks ~3400 cm⁻¹) and conjugated carbonyl groups. Cross-validation with literature spectral data is critical to confirm assignments .
Q. What purification strategies are effective for isolating this compound?
Purification method A (likely silica gel chromatography) is reported to yield 72% purity. Solvent systems such as ethyl acetate/hexane gradients are recommended for separating polar dihydroxy derivatives from unreacted starting materials or byproducts. Recrystallization in methanol or ethanol may further enhance purity, as evidenced by sharp NMR peaks .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation. For example, bond angles and lengths derived from SC-XRD (e.g., C–C bond distances of 1.40–1.48 Å) validate the planar naphthalene system and keto-enol tautomerism. High-resolution data (R factor < 0.05) ensure reliability .
Q. How should researchers address contradictions in reported spectral or synthetic data?
Discrepancies in yields or spectral peaks can arise from reaction conditions (e.g., oxygen availability in Cu(I)-catalyzed oxidations) or solvent effects in NMR. To resolve these:
- Replicate experiments under controlled conditions (e.g., inert atmosphere).
- Use complementary techniques like high-resolution mass spectrometry (HRMS) to confirm molecular mass.
- Cross-reference crystallographic data (e.g., unit cell parameters from SC-XRD) with computational models .
Q. What strategies are recommended for designing bioactive derivatives of this compound?
Structure-activity relationship (SAR) studies can guide functionalization. For example:
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the naphthalene ring to enhance electrophilicity.
- Replace hydroxyl groups with ester or ether moieties to improve bioavailability.
- Reference antitumor analogs like 2-(furan-2-yl)naphthalen-1-ol derivatives, which showed selective cytotoxicity via topoisomerase inhibition .
Q. How can toxicity be assessed given limited toxicological data for this compound?
While no comprehensive toxicological studies exist, prioritize:
- In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Structural analogs (e.g., naphthalene derivatives) suggest potential hepatotoxicity; monitor liver enzyme markers (ALT/AST) in in vivo models.
- Computational tools (e.g., QSAR) can predict absorption and metabolic pathways .
Methodological Notes
- Spectral Interpretation : Always record NMR in deuterated solvents (e.g., MeOH-d₄) to avoid proton exchange artifacts.
- Crystallography : Use SHELXTL for data refinement and validate with CheckCIF to ensure structural accuracy .
- Toxicity Screening : Adopt OECD guidelines for standardized assays and include positive/negative controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
